molecular formula C13H21NO4 B2688618 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2418705-96-9

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2688618
CAS No.: 2418705-96-9
M. Wt: 255.314
InChI Key: HBXILXJHYBXCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core. Key structural attributes include:

  • Bicyclic framework: The [2.2.1]heptane system imposes conformational rigidity, influencing reactivity and biological interactions.
  • Substituents: A methyl group at position 4, a tert-butoxycarbonyl (Boc) protecting group at position 2, and a carboxylic acid at position 1.
  • Synthesis: Derived from (R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one via LiAlH₄-mediated reduction of the lactam carbonyl, followed by Boc protection and functionalization .

This compound is part of a broader class of bicyclic amino acids used in drug discovery, particularly for designing protease inhibitors and peptidomimetics.

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-12(4)5-6-13(14,7-12)9(15)16/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXILXJHYBXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, a bicyclic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₄
Molecular Weight258.314 g/mol
LogP0.888
Polar Surface Area (PSA)70.080 Ų

These properties suggest moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an agonist or antagonist at various neuroreceptors, particularly those involved in the modulation of neurotransmitter release. For instance, studies have shown that derivatives of azabicyclo compounds can interact with dopamine transporters, influencing dopaminergic signaling pathways .

Pharmacological Effects

  • Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. It has shown potential as a ligand for dopamine transporters, although its binding affinity is significantly lower than that of cocaine derivatives, indicating a complex interaction profile .
  • Cognitive Enhancement : Preliminary studies suggest that compounds related to 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane may enhance cognitive functions through modulation of cholinergic pathways, which are crucial for memory and learning processes .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating neuroinflammatory conditions .

Case Studies

Several studies have explored the biological activity of similar bicyclic compounds:

  • Cocaine Binding Site Ligands : A study synthesized various stereoisomers of azabicyclo compounds and evaluated their binding affinities at the dopamine transporter. Results indicated that while some isomers showed significant binding, they were less potent compared to traditional cocaine analogs .
  • In Vivo Studies : In animal models, compounds similar to 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane were tested for their pharmacokinetic properties, revealing rapid clearance rates and extensive tissue distribution, which are critical for therapeutic efficacy .

Research Findings

Recent research highlights the importance of structural modifications on the biological activity of bicyclic compounds:

CompoundActivity TypeBinding Affinity (Ki)
7-Azabicyclo[2.2.1]heptaneDopamine Transporter Ligand5 - 96 µM
4-Methyl DerivativeCognitive EnhancerNot specified

These findings underscore the need for further exploration into how specific modifications can enhance or diminish biological activity.

Scientific Research Applications

  • Cocaine Binding Site Ligands :
    Research has shown that derivatives of azabicyclo compounds, including 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, exhibit binding affinities at the dopamine transporter, making them potential candidates for studying cocaine addiction and treatment strategies. In vitro studies have indicated that these compounds are significantly less potent than cocaine but may offer insights into designing more effective treatments for substance use disorders .
  • Anticancer Properties :
    Some derivatives related to this compound have demonstrated anticancer properties in preliminary studies. For instance, compounds with similar structural features have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanisms of action are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Notably, intramolecular Ugi reactions have been utilized to create complex structures with high functionalization potential . This method allows for the incorporation of various functional groups that can enhance biological activity and specificity.

Case Study 1: Cocaine Analogues

In a study examining the binding affinities of azabicyclo derivatives at the dopamine transporter, researchers synthesized multiple stereoisomers of related compounds and evaluated their potency compared to cocaine . The findings revealed that while these compounds were less potent than cocaine, they provided valuable information on the structural requirements for effective binding and could inform future drug design.

Case Study 2: Anticancer Activity

A series of experiments conducted on derivatives similar to 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane demonstrated significant anticancer effects in vitro. The study focused on the mechanisms by which these compounds induced cell death in tumor cells, highlighting their potential as lead compounds for further development in cancer therapy .

Comparative Data Table

Property/Activity4-Methyl DerivativeCocaineSimilar Compounds
Binding Affinity (Ki μM)5 - 96<5Varies
Anticancer ActivityYesNoYes
Synthesis ComplexityModerateLowVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Compound 6a (2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid)
  • Structure : Carboxylic acid at position 3 instead of position 1.
  • Synthesis : Prepared via Boc protection of (3S)-exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid intermediates .
Compound 6b (2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, enantiomer)
  • Stereochemistry : (3R)-exo configuration vs. the target compound’s (1R,4S) framework .
  • Biological relevance : Enantiomers often exhibit divergent pharmacokinetic profiles; this highlights the importance of stereochemical control in synthesis.
Compound 9b (7-Oxo-7-azabicyclo[2.2.1]heptane derivatives)
  • Structure : Features a ketone at position 2 and a Boc group at position 5.
  • Application : Precursor to epibatidine analogs, demonstrating the versatility of azabicyclo frameworks in alkaloid synthesis .

Ring System Modifications

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penam derivatives)
  • Structure : Sulfur atom replaces a carbon in the bicyclic system, forming a β-lactam antibiotic core (e.g., penicillin derivatives).
  • Biological activity : Exhibits antibacterial properties, unlike the target compound, which is primarily a synthetic intermediate .
2-Azabicyclo[4.1.0]heptane derivatives
  • Structure : Expanded bicyclo[4.1.0] framework with a cyclohexane ring.
  • Synthesis : Prepared via Buchwald-Hartwig amination or carbamate protection strategies .
  • Comparison : Larger ring systems reduce steric strain but may decrease metabolic stability.

Functional Group Variations

Methyl 4-(methoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylate
  • Structure : Methyl ester at position 1 and methoxycarbonyl at position 4.
  • Utility : Ester groups enhance solubility for intermediate purification .
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
  • Structure : Hydroxyl group at position 4 instead of methyl.
  • Application : Used in peptide backbone rigidification, similar to the target compound’s role in conformational restriction .

Key Research Findings

  • Conformational Restriction : 2-Azabicyclo[2.2.1]heptane derivatives enforce specific dihedral angles (e.g., ψ = −60°, φ = −90°), optimizing receptor binding .
  • Metabolic Stability : Methyl and Boc groups in the target compound reduce oxidative metabolism compared to hydroxylated analogs .
  • Stereochemical Impact : Enantiomers of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibit distinct activity in enzyme assays .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be used to track metabolic pathways in bacterial systems?

  • Methodological Answer : Isotope-labeled analogs synthesized via ¹³C-Boc-protected precursors allow tracing using NMR or mass spectrometry. For example, ¹⁵N-labeled azabicyclo[3.2.0]heptanes revealed uptake kinetics in E. coli membranes .

Data Contradiction Analysis

  • Discrepancies in Solubility Data : reports azabicyclo derivatives as soluble in methanol but insoluble in hexane, while notes variability due to crystallinity. To resolve, conduct parallel experiments with controlled crystallization conditions and use Hansen solubility parameters for predictive modeling .
  • Conflicting Biological Activity : Some studies report antibacterial activity (), while others note reduced efficacy (). This may stem from structural differences (e.g., [2.2.1] vs. [3.2.0] systems) or assay conditions (e.g., pH, bacterial strain). Standardize testing using CLSI guidelines and include positive controls (e.g., amoxicillin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.